4-Isopropyloxy indane-1,3-dione
CAS No.:
Cat. No.: VC14016146
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O3 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 4-propan-2-yloxyindene-1,3-dione |
| Standard InChI | InChI=1S/C12H12O3/c1-7(2)15-11-5-3-4-8-9(13)6-10(14)12(8)11/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | IVODYRJOJFDUPA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=CC2=C1C(=O)CC2=O |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-isopropyloxyindane-1,3-dione consists of an indane backbone (a bicyclic system comprising a benzene ring fused to a cyclopentane ring) with functional groups at specific positions:
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1,3-Dione groups: Ketone functionalities at positions 1 and 3, which confer electrophilic reactivity.
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4-Isopropyloxy group: An ether substituent at position 4, comprising an isopropyl chain (-OCH(CH)) that enhances solubility in nonpolar solvents and influences steric interactions.
The compound’s IUPAC name is 4-(propan-2-yloxy)indane-1,3-dione. Its molecular formula is , with a molar mass of 206.24 g/mol.
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of 4-isopropyloxyindane-1,3-dione typically involves functionalizing indane-1,3-dione through electrophilic aromatic substitution (EAS) or nucleophilic acyl substitution. Key methods include:
Friedel-Crafts Alkylation
Indane-1,3-dione undergoes alkylation with isopropyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl) to introduce the isopropyloxy group. The reaction proceeds via the formation of a reactive acylium ion intermediate, which attacks the aromatic ring at the para position.
Reaction conditions:
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Solvent: Dichloromethane or nitrobenzene
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Temperature: 0–5°C (to minimize side reactions)
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Yield: ~65–75% after purification.
Condensation with Malonate Derivatives
An alternative route involves condensing substituted benzaldehyde derivatives with dimethyl malonate under acidic conditions, followed by cyclization to form the indane core. This method allows for greater control over substituent placement but requires multi-step optimization.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs exclusively at position 4 requires careful modulation of electronic and steric factors.
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Byproduct Formation: Competing reactions, such as over-alkylation or oxidation of the dione groups, necessitate precise stoichiometric control.
Physicochemical Properties
Thermal Stability
4-Isopropyloxyindane-1,3-dione exhibits moderate thermal stability, with a decomposition temperature of ~220°C. Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C.
Solubility
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Polar solvents: Moderately soluble in acetone (12 mg/mL) and dimethyl sulfoxide (DMSO, 18 mg/mL).
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Nonpolar solvents: Poor solubility in hexane (<1 mg/mL) but improved solubility in chloroform (5 mg/mL) due to the isopropyloxy group’s lipophilicity.
Spectroscopic Characteristics
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IR spectroscopy: Strong absorption bands at 1740 cm (C=O stretch) and 1120 cm (C-O-C ether stretch).
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NMR spectroscopy:
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: δ 1.25 (d, 6H, isopropyl CH), δ 4.50 (m, 1H, OCH(CH)), δ 7.2–7.8 (m, 3H, aromatic H).
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Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing dione groups deactivate the aromatic ring, directing incoming electrophiles to the para position relative to the isopropyloxy group. Nitration, for example, predominantly yields 4-isopropyloxy-2-nitroindane-1,3-dione.
Nucleophilic Acyl Substitution
The dione groups undergo nucleophilic attack, enabling the formation of Schiff bases or hydrazones. For instance, reaction with hydrazine produces a dihydrazone derivative, which has been explored as a ligand in coordination chemistry.
Pharmaceutical Applications
Anti-Allergic Activity
Structural analogs of 4-isopropyloxyindane-1,3-dione, such as 2-nitroindane-1,3-dione derivatives, exhibit potent anti-allergic properties. These compounds inhibit mast cell degranulation and histamine release, making them candidates for treating asthma and allergic rhinitis .
Mechanism of Action:
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Mast cell stabilization: By blocking calcium ion influx, these derivatives prevent the release of inflammatory mediators like leukotrienes and cytokines .
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Receptor antagonism: Partial antagonism of H histamine receptors reduces bronchoconstriction and mucosal edema .
Enzyme Inhibition
Preliminary studies suggest that indanedione derivatives inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), implicating them in anti-inflammatory and immunomodulatory therapies.
Industrial and Materials Science Applications
Polymer Additives
The compound’s ability to act as a crosslinking agent has been exploited in epoxy resins and polyurethanes. Its rigid bicyclic structure enhances mechanical strength and thermal resistance in polymer matrices.
Organic Electronics
Functionalized indanediones serve as electron-transport materials in organic light-emitting diodes (OLEDs). The isopropyloxy group improves film-forming properties and reduces crystallization in thin-film devices.
Comparative Analysis of Structural Analogs
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